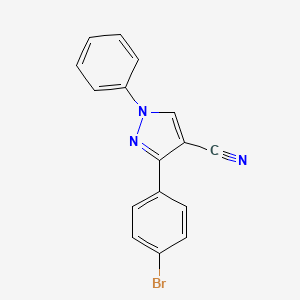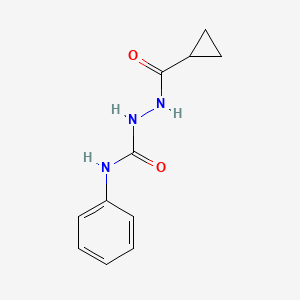![molecular formula C14H13ClN2O3S B5720298 N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5720298.png)
N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide, also known as CI-1040, is a small molecule inhibitor that targets the MAP kinase pathway. The MAP kinase pathway is a critical signaling pathway that regulates cell growth, differentiation, and survival. CI-1040 has been extensively studied for its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide targets the MAP kinase pathway by inhibiting the activity of MEK1 and MEK2, which are upstream kinases that activate ERK1 and ERK2. ERK1 and ERK2 are downstream effectors of the MAP kinase pathway that regulate cell growth, differentiation, and survival. By inhibiting the activity of MEK1 and MEK2, N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide blocks the activation of ERK1 and ERK2, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of ERK1 and ERK2, leading to the inhibition of cell growth and proliferation. N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide is that it is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications in cancer treatment. However, one of the limitations of N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide is that it has low solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.
Direcciones Futuras
There are several future directions for the study of N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide. One future direction is to study the potential therapeutic applications of N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide in combination with other cancer therapies such as immunotherapy and targeted therapy. Another future direction is to study the potential therapeutic applications of N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide in other diseases such as rheumatoid arthritis and psoriasis. Finally, future studies could focus on the development of more potent and selective inhibitors of the MAP kinase pathway.
Métodos De Síntesis
The synthesis of N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide involves several steps. The first step involves the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. The second step involves the reaction of 2-chlorobenzoyl chloride with 4-aminobenzenesulfonamide to form N-(2-chlorophenyl)-4-aminobenzenesulfonamide. The final step involves the reaction of N-(2-chlorophenyl)-4-aminobenzenesulfonamide with dimethyl sulfate to form N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide has been studied for its potential therapeutic applications in other diseases such as rheumatoid arthritis and psoriasis.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-4-(methanesulfonamido)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-21(19,20)17-11-8-6-10(7-9-11)14(18)16-13-5-3-2-4-12(13)15/h2-9,17H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACXKLCSWBKADY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5720219.png)
![2-{2-bromo-4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]-6-ethoxyphenoxy}acetamide](/img/structure/B5720230.png)
![5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5720235.png)
![(3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5720242.png)

![7-(4-ethylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5720254.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B5720265.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5720277.png)


![N'-[(2,5-dichlorobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5720291.png)


![2-[2-bromo-4-(2-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}carbonohydrazonoyl)-6-ethoxyphenoxy]acetamide](/img/structure/B5720327.png)